molecular formula C21H20ClN3O2 B11116715 Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-

Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-

Cat. No.: B11116715
M. Wt: 381.9 g/mol
InChI Key: NAJAXZOWLAXSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by its unique substituents, including a 4-chlorobenzyl group, a 3-methyl group, and a 4-phenyl group, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, pyrazole derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the 4-chlorobenzyl group enhances its binding affinity, while the diacetylamino group may facilitate its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole, 5-amino-1-phenyl-3-methyl-4-chlorobenzyl-: Similar structure but with an amino group instead of diacetylamino.

    Pyrazole, 5-acetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-: Similar structure but with an acetylamino group instead of diacetylamino.

    Pyrazole, 5-diacetylamino-1-(4-bromobenzyl)-3-methyl-4-phenyl-: Similar structure but with a bromobenzyl group instead of chlorobenzyl.

Uniqueness

The uniqueness of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-acetyl-N-[2-[(4-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-yl]acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-14-20(18-7-5-4-6-8-18)21(25(15(2)26)16(3)27)24(23-14)13-17-9-11-19(22)12-10-17/h4-12H,13H2,1-3H3

InChI Key

NAJAXZOWLAXSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N(C(=O)C)C(=O)C)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.